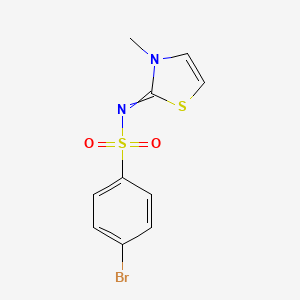
Deoxyadenosine triphosphate trisodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyadenosine triphosphate trisodium is a nucleotide used in cells for DNA synthesis or replication. It serves as a substrate for DNA polymerase, an enzyme that catalyzes the formation of DNA strands. Structurally, it consists of a deoxyribose sugar, an adenine base, and three phosphate groups. This compound is crucial for the replication and repair of DNA, making it essential for cellular processes and genetic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deoxyadenosine triphosphate trisodium can be synthesized from deoxyadenosine monophosphate through a series of phosphorylation reactions. One method involves using Saccharomyces cerevisiae to catalyze the reaction, with the addition of chemical effectors to enhance ATP regeneration and coupling systems. Optimal reaction conditions include a pH of 7.0, temperature of 29.6°C, and specific concentrations of glucose, MgCl₂, KCl, NaH₂PO₄, yeast, ammonium chloride, and acetaldehyde .
Industrial Production Methods: Commercial production of this compound typically involves chemical methods. The reaction uses tributylammonium salt and orthophosphoric acid as substrates, with dicyclohexylcarbodiimide as the catalyst. Organic solvents such as pyridine or dimethylformamide are employed, and the yield ranges from 40% to 80%. this method generates significant environmental pollution and incurs high costs due to the need for extensive purification .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxyadenosine triphosphate trisodium undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic reactions. It can be phosphorylated to form higher-energy compounds or hydrolyzed to release energy.
Common Reagents and Conditions: Common reagents used in these reactions include ATP, nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases. Conditions typically involve buffered solutions with specific pH levels and temperatures optimized for enzyme activity .
Major Products: The major products formed from these reactions include deoxyadenosine diphosphate and deoxyadenosine monophosphate, which are intermediates in the synthesis and degradation of DNA .
Applications De Recherche Scientifique
Deoxyadenosine triphosphate trisodium is widely used in genetic engineering, molecular biology, and life sciences. It serves as a substrate for DNA polymerases in polymerase chain reactions (PCR), DNA sequencing, and molecular cloning techniques. Additionally, it is used in studies of DNA repair, apoptosis, and cellular metabolism. Its role in facilitating DNA synthesis makes it invaluable for research in genetic medicine and biotechnology .
Mécanisme D'action
Deoxyadenosine triphosphate trisodium exerts its effects by serving as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. It also acts as a noncompetitive inhibitor for ribonucleotide reductase, an enzyme involved in DNA synthesis. High levels of this compound can be toxic, leading to impaired immune function and other cellular dysfunctions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Adenosine triphosphate (ATP)
- Deoxyguanosine triphosphate (dGTP)
- Deoxycytidine triphosphate (dCTP)
- Thymidine triphosphate (TTP)
Uniqueness: Deoxyadenosine triphosphate trisodium is unique due to its specific role in DNA synthesis and its structural differences from other nucleotides. Unlike ATP, which has a hydroxyl group at the 2’ position of the ribose sugar, this compound lacks this hydroxyl group, making it a deoxynucleotide. This structural difference is crucial for its incorporation into DNA rather than RNA .
Propriétés
Formule moléculaire |
C10H16N5Na3O12P3 |
|---|---|
Poids moléculaire |
560.15 g/mol |
InChI |
InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;; |
Clé InChI |
MEUPRCSRSRKMMC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)

![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)



![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)

![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)

![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)

